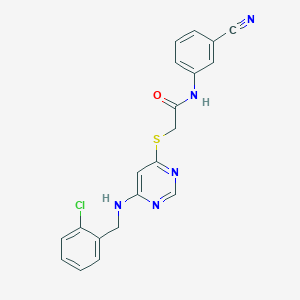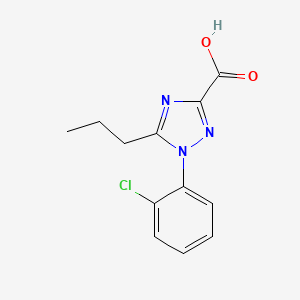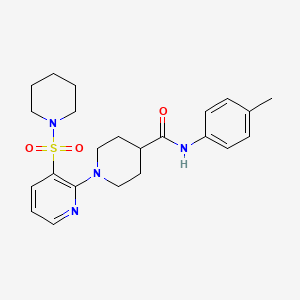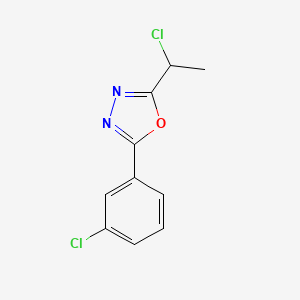
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide, also known as CB-839, is a novel small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. CB-839 has been shown to have potential therapeutic applications in cancer treatment, metabolic disorders, and other diseases.
Mechanism of Action
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide inhibits glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells and other rapidly dividing cells. By blocking glutaminase, this compound reduces the availability of glutamate, which is an important source of energy and building blocks for cancer cells. This leads to a reduction in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting glutaminase, this compound has been shown to reduce the levels of several amino acids, including glutamate, in cancer cells. This compound has also been shown to induce autophagy, a process by which cells recycle their own components to generate energy and building blocks.
Advantages and Limitations for Lab Experiments
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of cancer cells. However, there are also limitations to using this compound in laboratory experiments. It is a relatively new compound and its long-term toxicity and side effects are not fully understood. Additionally, its effectiveness may vary depending on the type of cancer or disease being studied.
Future Directions
There are several future directions for research on 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. This compound has also been investigated for its potential use in metabolic disorders such as obesity and type 2 diabetes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide can be synthesized through a multi-step process starting with 2-chlorobenzylamine and 2,4-dichloropyrimidine. The final step involves the reaction of the intermediate compound with 3-cyanophenylacetic acid to produce this compound.
Scientific Research Applications
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer treatment, this compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer. This compound has also been investigated for its potential use in metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-17-7-2-1-5-15(17)11-23-18-9-20(25-13-24-18)28-12-19(27)26-16-6-3-4-14(8-16)10-22/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTRPCQIWSRTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2903938.png)

![Methyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2903941.png)
![1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2903943.png)
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2903945.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2903946.png)

![2-methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2903949.png)

![(Z)-3-(((4-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2903951.png)
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903956.png)


